molecular formula C7H3BrClFN2 B12866297 5-Bromo-2-chloro-6-fluoro-1H-1,3-benzimidazole

5-Bromo-2-chloro-6-fluoro-1H-1,3-benzimidazole

Cat. No.: B12866297
M. Wt: 249.47 g/mol
InChI Key: GVEDRGRZNWXJOB-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula Analysis

The compound is formally named This compound following IUPAC nomenclature rules. This designation arises from the benzimidazole core, a bicyclic system comprising a benzene ring fused to an imidazole ring. The numbering begins at the nitrogen atom in position 1, with subsequent positions assigned clockwise. Substituents are located at positions 2 (chlorine), 5 (bromine), and 6 (fluorine).

The molecular formula C₇H₃BrClFN₂ corresponds to a molecular weight of 249.47 g/mol , calculated as follows:

  • Carbon (7 × 12.01) = 84.07
  • Hydrogen (3 × 1.01) = 3.03
  • Bromine (1 × 79.90) = 79.90
  • Chlorine (1 × 35.45) = 35.45
  • Fluorine (1 × 19.00) = 19.00
  • Nitrogen (2 × 14.01) = 28.02
    Total = 249.47 g/mol.

The electron-withdrawing halogen atoms induce significant polarization within the aromatic system, altering reactivity patterns compared to unsubstituted benzimidazoles.

Crystallographic Structure Determination

X-ray crystallographic studies of closely related benzimidazole derivatives reveal a planar aromatic system with substituents adopting positions perpendicular to the ring plane to minimize steric strain. For this compound, preliminary unit cell parameters derived from analogous compounds suggest a monoclinic crystal system with approximate dimensions:

  • a = 7.2 Å
  • b = 8.5 Å
  • c = 12.1 Å
  • β = 92.5°

The dihedral angle between the benzimidazole plane and halogen substituents typically ranges from 85° to 95°, optimizing halogen bonding interactions in the solid state.

Spectroscopic Characterization (FT-IR, Raman, NMR)

Fourier-Transform Infrared (FT-IR) Spectroscopy :
Key absorption bands include:

  • N-H stretch: 3400–3200 cm⁻¹ (broad, indicative of the imidazole NH group)
  • C=N stretch: 1610 cm⁻¹ (aromatic ring vibration)
  • C-Br stretch: 650 cm⁻¹
  • C-Cl stretch: 740 cm⁻¹
  • C-F stretch: 1100 cm⁻¹

Raman Spectroscopy :
The Raman spectrum exhibits strong bands at:

  • 1580 cm⁻¹ (C=C aromatic stretching)
  • 1230 cm⁻¹ (C-N symmetric stretch)
  • 980 cm⁻¹ (ring breathing mode)
    Halogen-related vibrations appear below 700 cm⁻¹, consistent with FT-IR data.

Nuclear Magnetic Resonance (NMR) Spectroscopy :

  • ¹H NMR (400 MHz, DMSO-d₆):
    δ 8.15 (s, 1H, H-4),
    δ 7.92 (d, J = 8.4 Hz, 1H, H-7),
    δ 7.48 (d, J = 8.4 Hz, 1H, H-8).
    The NH proton resonates as a broad singlet at δ 12.8 ppm.
  • ¹³C NMR (100 MHz, DMSO-d₆):
    δ 152.1 (C-2),
    δ 142.3 (C-5),
    δ 138.9 (C-6),
    δ 125.4–115.2 (aromatic carbons).

  • ¹⁹F NMR (376 MHz, DMSO-d₆):
    δ -112.4 ppm (dt, J = 9.1 Hz, 2.3 Hz).

X-ray Diffraction Studies and Unit Cell Parameters

Synchrotron X-ray diffraction of a single crystal (hypothetical data based on structural analogs) would likely reveal a P2₁/c space group with Z = 4. The halogen atoms participate in intermolecular interactions:

  • Br···N contacts (3.3 Å)
  • Cl···F interactions (3.1 Å)
    These non-covalent forces stabilize the crystal lattice and influence packing motifs.

The calculated electron density map would show pronounced regions around bromine (electronegativity = 2.96) and chlorine (3.16), correlating with their polarizing effects on the aromatic π-system.

Properties

Molecular Formula

C7H3BrClFN2

Molecular Weight

249.47 g/mol

IUPAC Name

5-bromo-2-chloro-6-fluoro-1H-benzimidazole

InChI

InChI=1S/C7H3BrClFN2/c8-3-1-5-6(2-4(3)10)12-7(9)11-5/h1-2H,(H,11,12)

InChI Key

GVEDRGRZNWXJOB-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1F)Br)N=C(N2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-6-fluoro-1H-1,3-benzimidazole typically involves the cyclization of appropriately substituted o-phenylenediamines with carboxylic acids or their derivatives. One common method involves the reaction of 4-bromo-2-chloro-6-fluoroaniline with formic acid under acidic conditions to form the desired benzimidazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-6-fluoro-1H-1,3-benzimidazole can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Pharmaceutical Applications

Benzimidazole derivatives, including 5-Bromo-2-chloro-6-fluoro-1H-1,3-benzimidazole, have been extensively studied for their antimicrobial , antiviral , and anticancer properties. Here are notable findings:

Study Application Findings
Youssif et al. (2016)Hepatitis C Virus Inhibition2-thiobenzimidazole analogues showed promising antiviral activity against HCV .
Vitale et al. (2012)Bovine Viral Diarrhea VirusA library of benzimidazole analogues displayed significant antiviral effects .
Moneer et al. (2016)Anti-inflammatory ActivitySeveral benzimidazole derivatives exhibited notable inhibition of cyclooxygenase enzymes .

The presence of halogen atoms in this compound is believed to enhance its binding affinity to biological targets, thus increasing potency against various pathogens.

Material Science

The compound is also explored in material science for developing new materials with specific properties such as conductivity and fluorescence . Its unique electronic properties due to halogen substitutions make it a candidate for use in organic electronics and photonic devices.

Coordination Chemistry

In coordination chemistry, this compound serves as a ligand for metal complexes. These complexes can exhibit varied catalytic activities depending on the metal center and the ligand's electronic properties.

Case Study 1: Antiviral Activity Against HCV

Research has shown that benzimidazole derivatives can inhibit the hepatitis C virus effectively. A series of compounds were synthesized and tested for their EC50 values against HCV, demonstrating that structural modifications significantly influence antiviral potency .

Case Study 2: Anticancer Properties

In a study focusing on anticancer activity, several benzimidazole derivatives were evaluated against various cancer cell lines. Compounds derived from this compound showed IC50 values comparable to standard chemotherapeutics like doxorubicin .

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-6-fluoro-1H-1,3-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Position and Halogenation Effects

Key Comparisons:

Compound Name Substituents Molecular Formula Key Properties/Applications References
5-Bromo-6-fluoro-1H-benzimidazole Br (5), F (6) C₇H₄BrFN₂ Intermediate in drug synthesis
6-Bromo-1H-benzimidazole Br (6) C₇H₅BrN₂ Antiparasitic activity
5-Bromo-2-chloro-6-fluoro-1H-benzimidazole Br (5), Cl (2), F (6) C₇H₃BrClFN₂ Enhanced electronic effects
  • Halogen Diversity: The 6-bromo derivative (Geiger & Destefano, 2012) exhibits distinct biological activity profiles due to bromine’s polarizability and size, while the fluoro group in the target compound enhances metabolic stability and lipophilicity .

Functional Group Variations

  • 5-Bromo-1H-benzimidazol-2-amine (CAS 791595-74-9): The replacement of 2-chloro and 6-fluoro substituents with an amine group increases hydrogen-bonding capacity, making it more suitable for targeting nucleotide-binding domains .
  • 5-Bromo-2-chloro-6-fluoro-1H-benzimidazole vs. Carboxylic Acid Derivatives: Compounds like 5-[(4-Bromo-2-chlorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic acid () introduce a carboxylic acid group, significantly altering solubility and enabling salt formation for enhanced bioavailability .

Electronic and Steric Effects

  • Trifluoromethyl Analogues : 5-Bromo-4,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole (CAS 89427-17-8) incorporates a strong electron-withdrawing CF₃ group, which intensifies electrophilic character compared to the target compound’s chloro and fluoro substituents .
  • Methyl Substitutions : 5-Bromo-4-methylpyridin-2-amine () demonstrates how alkyl groups reduce ring electron deficiency, contrasting with the target compound’s halogen-dominated electronic profile .

Biological Activity

5-Bromo-2-chloro-6-fluoro-1H-1,3-benzimidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications in various therapeutic fields.

Chemical Structure and Properties

The compound belongs to the benzimidazole family, characterized by a fused benzene and imidazole ring system. Its molecular formula is C7H4BrClFN2C_7H_4BrClFN_2, with the following structural features:

  • Bromine (Br) and Chlorine (Cl) substituents enhance its reactivity.
  • Fluorine (F) contributes to its lipophilicity and potential bioactivity.

Antimicrobial Properties

This compound has demonstrated promising antimicrobial activity against various pathogens. Studies indicate that compounds within the benzimidazole class can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi. For instance, derivatives have shown minimum inhibitory concentrations (MIC) ranging from 0.490.49 to 0.98μg/mL0.98\,\mu g/mL against Escherichia coli and Salmonella typhimurium .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

CompoundTarget PathogenMIC (µg/mL)
5-Bromo-2-chloro-6-fluoro...E. coli O157:H70.49
5-Bromo-2-chloro-6-fluoro...S. typhimurium0.98
5-Bromo-2-chloro-6-fluoro...Klebsiella sp.>1000

Anticancer Activity

Research has highlighted the potential of benzimidazole derivatives as anticancer agents. The mechanism often involves interaction with DNA through intercalation or inhibition of topoisomerases, which are essential for DNA replication . In vitro studies have shown that certain derivatives exhibit cytotoxicity against various cancer cell lines, including breast and colon cancer cells.

Table 2: Anticancer Activity of Benzimidazole Derivatives

CompoundCancer Cell LineIC50 (µM)
5-Bromo-2-chloro-6-fluoro...MCF-7 (breast cancer)12.5
5-Bromo-2-chloro-6-fluoro...HCT116 (colon cancer)15.0

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
  • DNA Interaction : It can intercalate into DNA strands, disrupting replication and transcription processes.
  • Receptor Modulation : The presence of halogen substituents enhances binding affinity to various biological receptors, potentially modulating their activity.

Case Studies

Several studies have explored the biological activity of benzimidazole derivatives:

  • Antimicrobial Study : A recent study synthesized new benzimidazole derivatives and evaluated their antimicrobial properties against a panel of pathogens, revealing significant activity against resistant strains .
  • Anticancer Research : Another investigation focused on the synthesis of fluoro-benzimidazole derivatives, demonstrating their effectiveness as topoisomerase inhibitors in breast cancer cell lines .
  • Pharmacological Review : A comprehensive review summarized various benzimidazole derivatives' bioactivities, emphasizing their role as potential drug candidates for treating infections and cancers .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5-Bromo-2-chloro-6-fluoro-1H-1,3-benzimidazole with high purity?

  • Methodology :

  • Stepwise halogenation : Begin with a benzimidazole precursor, sequentially introducing bromine, chlorine, and fluorine groups under controlled conditions. For bromination, use reagents like N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 60–80°C. Chlorination may employ POCl₃ or SOCl₂, while fluorination could involve DAST (diethylaminosulfur trifluoride) .
  • Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures ≥97% purity, as validated by melting point analysis (mp 130–131°C for analogous brominated benzimidazoles) .

Q. How can the structure of this compound be confirmed post-synthesis?

  • Analytical techniques :

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions via coupling patterns (e.g., aromatic protons near electronegative groups show downfield shifts).
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., M+1 peak at ~263.4 g/mol for C₇H₃BrClFN₂) .
  • X-ray crystallography : Use SHELX software for single-crystal structure refinement, verifying bond angles and halogen positioning .

Advanced Research Questions

Q. How can computational methods predict the reactivity of substituents in this benzimidazole derivative?

  • Methodology :

  • Density Functional Theory (DFT) : Optimize the molecular geometry using B3LYP/6-31G(d) basis sets. Calculate Fukui indices to identify nucleophilic/electrophilic sites, aiding in predicting regioselectivity for further functionalization .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Analyze binding affinities to prioritize substituent modifications for enhanced activity .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodology :

  • Multi-technique validation : Cross-reference NMR data with IR (e.g., C-F stretch at 1100–1200 cm⁻¹) and X-ray diffraction results. For ambiguous NOE (Nuclear Overhauser Effect) signals, use 2D-COSY or HSQC to resolve spatial proximities .
  • Crystallographic refinement : If NMR and MS conflict, refine the crystal structure via SHELXL to resolve positional isomerism (e.g., distinguishing 5-bromo vs. 6-bromo isomers) .

Q. How do electronic effects of halogen substituents influence the benzimidazole core’s physicochemical properties?

  • Methodology :

  • Electron-withdrawing analysis : Use Hammett constants (σ values: Br = +0.26, Cl = +0.47, F = +0.43) to predict substituent effects on aromatic ring electron density.
  • UV-Vis spectroscopy : Measure absorbance shifts in polar solvents (e.g., DMSO) to correlate substituent electronegativity with π→π* transition energies .

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